molecular formula C10H18N4 B13482966 5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1h-1,2,4-triazole

5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1h-1,2,4-triazole

Cat. No.: B13482966
M. Wt: 194.28 g/mol
InChI Key: DODQFNPZUQWPTG-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that contains an azetidine ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures (65°C) for several hours.

Industrial Production Methods

For industrial-scale production, green and cost-effective synthetic methods are preferred. One such method involves the use of commercially available starting materials and green oxidation reactions in microchannel reactors . This approach minimizes the use of hazardous reagents and improves the overall yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1H-1,2,4-triazole is unique due to its specific combination of the azetidine and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

5-(azetidin-3-yl)-1-methyl-3-(2-methylpropyl)-1,2,4-triazole

InChI

InChI=1S/C10H18N4/c1-7(2)4-9-12-10(14(3)13-9)8-5-11-6-8/h7-8,11H,4-6H2,1-3H3

InChI Key

DODQFNPZUQWPTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=N1)C2CNC2)C

Origin of Product

United States

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